Dotinurad
描述
Dotinurad is a drug used for the treatment of gout and hyperuricemia . It was developed by Fuji Yakuhin and approved for use in Japan in 2020 . The drug is currently undergoing clinical trials by Fortress Biotech and regulatory evaluation for approval in North America and Europe .
Molecular Structure Analysis
Dotinurad has a molecular formula of C14H9Cl2NO4S . It is a structural analog of Benzbromarone .Physical And Chemical Properties Analysis
Dotinurad has a molecular weight of 358.2 .科学研究应用
Efficacy in Hyperuricemic Patients with Type 2 Diabetic Kidney Disease : Dotinurad has been studied for its effectiveness in patients with hyperuricemia and type 2 diabetic kidney disease. It was found that switching from febuxostat to dotinurad may reduce plasma levels of indoxyl sulfate and increase urinary levels in patients with hyperuricemia, suggesting potential benefits in treating hyperuricemia associated with diabetic kidney disease (Osonoi et al., 2023).
Pharmacokinetic Profile : The pharmacokinetic profile of dotinurad shows it has potent inhibitory effects at low doses on urate uptake by urate transporter 1 (URAT1), with low risk for drug interactions due to weak inhibition of metabolic enzymes like cytochrome P450 (Omura et al., 2020).
Metabolism and Excretion : Dotinurad is mainly metabolized to its glucuronide conjugate by human liver microsomes, and its sulfation is catalyzed by many sulfotransferase isoforms. This study helps in understanding the drug's metabolism and potential drug-drug interactions (Omura et al., 2021).
Efficacy and Safety in Hyperuricemic Patients : Clinical trials have demonstrated that dotinurad significantly lowers serum uric acid levels in hyperuricemic patients, with or without gout, and has a comparable safety profile to other treatments (Hosoya et al., 2019).
Use in Patients with Hepatic Impairment : A study found no clinically meaningful influence of hepatic impairment on the pharmacokinetics, pharmacodynamics, or safety of dotinurad, suggesting its potential use in patients with hepatic impairment (Kumagai et al., 2019).
Comparison with Other Treatments : Dotinurad has been compared with benzbromarone and febuxostat in clinical studies, showing non-inferiority in lowering serum uric acid levels in hyperuricemic patients (Hosoya et al., 2020).
Effect on Different Types of Hyperuricemia : Studies have investigated the pharmacokinetics, pharmacodynamics, and safety of dotinurad in patients with different types of hyperuricemia, including those with uric acid overproduction and underexcretion types, demonstrating its broad applicability (Okui et al., 2019).
Use in Patients with Renal Dysfunction : Dotinurad is effective in treating hyperuricemia in patients with mild to moderate renal dysfunction, and its efficacy is maintained across various stages of renal impairment (Takahashi et al., 2021).
Pharmacological Evaluation : Dotinurad has been compared with other uricosuric agents for its effect on urate secretion transporters, demonstrating higher selectivity for URAT1 and minimal effects on other transporters (Taniguchi et al., 2019).
Long-term Efficacy and Safety : Long-term studies have verified the efficacy and safety of dotinurad for up to 58 weeks in hyperuricemic patients with or without gout (Hosoya et al., 2019).
安全和危害
未来方向
属性
IUPAC Name |
(3,5-dichloro-4-hydroxyphenyl)-(1,1-dioxo-2H-1,3-benzothiazol-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4S/c15-9-5-8(6-10(16)13(9)18)14(19)17-7-22(20,21)12-4-2-1-3-11(12)17/h1-6,18H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFLAIHEELWYGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C2=CC=CC=C2S1(=O)=O)C(=O)C3=CC(=C(C(=C3)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dotinurad | |
CAS RN |
1285572-51-1 | |
Record name | Dotinurad [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1285572511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dotinurad | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16145 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DOTINURAD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305EB53128 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。